molecular formula C7H3BrCl2O B1503805 3-Bromo-5-chlorobenzoyl chloride CAS No. 21900-27-6

3-Bromo-5-chlorobenzoyl chloride

Cat. No.: B1503805
CAS No.: 21900-27-6
M. Wt: 253.9 g/mol
InChI Key: AFMZOCJLKKONRO-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorobenzoyl chloride is an organic compound with the molecular formula C7H3BrCl2O. It is a derivative of benzoyl chloride, featuring bromine and chlorine substituents on the benzene ring. This compound is primarily used in organic synthesis and various industrial applications due to its reactive nature.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Benzene Derivatives: One common method involves the halogenation of benzene derivatives. For instance, benzene can be sequentially halogenated to introduce bromine and chlorine atoms at the desired positions on the benzene ring.

  • Oxidation of Halogenated Benzene Compounds: Another approach is the oxidation of halogenated benzene compounds. This can be achieved using oxidizing agents such as chromyl chloride (CrO2Cl2) or other suitable oxidants.

Industrial Production Methods: In industrial settings, large-scale production of this compound typically involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions are common, where the halogen atoms can be replaced by other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride (CrO2Cl2), potassium permanganate (KMnO4), or other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), under appropriate conditions.

Major Products Formed:

  • Oxidation: 3-Bromo-5-chlorobenzoic acid, 3-Bromo-5-chlorobenzaldehyde.

  • Reduction: 3-Bromo-5-chlorobenzyl alcohol, 3-Bromo-5-chloroaniline.

  • Substitution: 3-Bromo-5-chlorophenol, 3-Bromo-5-chloroaniline.

Mechanism of Action

Scientific Research Applications

3-Bromo-5-chlorobenzoyl chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

  • Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.

  • Medicine: It is employed in the development of new drugs and therapeutic agents.

  • Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 3-Bromo-4-chlorobenzoyl chloride

  • 3-Bromo-6-chlorobenzoyl chloride

  • 3-Bromo-5-cyanobenzene-1-sulfonyl chloride

  • 5-bromo-6-chloronicotinoyl chloride

  • 3-bromoquinoline-7-sulfonyl chloride

Properties

IUPAC Name

3-bromo-5-chlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMZOCJLKKONRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679245
Record name 3-Bromo-5-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-27-6
Record name 3-Bromo-5-chlorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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